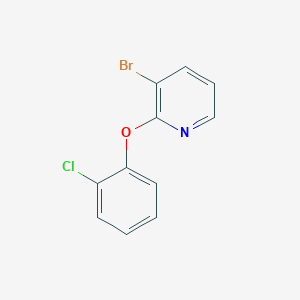

![molecular formula C16H17BrClNO B1525635 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride CAS No. 1220032-81-4](/img/structure/B1525635.png)

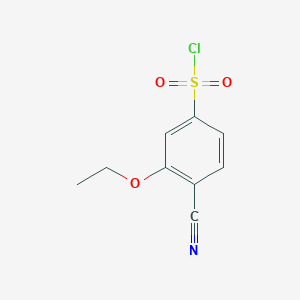

5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride

Descripción general

Descripción

5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride, also known as 5-Bromo-2-phenyl-3-pyrrolidin-1-yl-ether hydrochloride, is a synthetic compound used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various chemical reactions. Its molecular weight is 291.7 g/mol and its melting point is 135-140°C.

Aplicaciones Científicas De Investigación

Antiproliferative/Cytotoxic Activity

This compound has been synthesized and evaluated for its potential in cancer treatment. It has been tested in vitro for antiproliferative and cytotoxic activity against various human cancer cell lines using MTT assay. The results have shown that some analogues of this compound exhibit activity that is better or comparable to that of cisplatin, a common chemotherapy drug, while also presenting lower toxicity .

Antifungal Activity

The brominated derivatives of indole phytoalexins, which include compounds like 5-Bromo[1,1’-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride, have been reported to possess a broad spectrum of biological activities, including antifungal properties. This makes them valuable for research into new antifungal agents .

Antibacterial Effects

In addition to antifungal activity, these compounds have also demonstrated moderate antibacterial effects. This suggests potential applications in the development of new antibacterial drugs or treatments .

Antiprotozoal Activity

The compound’s antiprotozoal activity has been noted, which could lead to new treatments for protozoal infections. This is particularly relevant for diseases that have developed resistance to current medications .

Anti-Aggregation Properties

Research has indicated that certain indole phytoalexins, which are structurally related to this compound, have anti-aggregation effects. This could be significant in the treatment of neurological disorders such as multiple sclerosis .

Cancer Chemopreventive Properties

The consumption of cruciferous vegetables, which produce indole phytoalexins upon stress, has been associated with a decreased risk of cancer. This compound, being a derivative of such phytoalexins, may contribute to cancer chemoprevention research .

Anticancer and Antiproliferative Effects

Continuing from its antiproliferative properties, this compound has shown anticancer effects against human cancer cell lines. This highlights its potential as a candidate for developing new cancer therapies .

Chemical Synthesis and Modification

The compound serves as a building block in chemical synthesis. Its brominated phenyl ring is a reactive site that can be used to create a variety of structurally diverse molecules for further biological evaluation .

Mecanismo De Acción

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in the formation of carbon-carbon bonds .

Mode of Action

It’s known that brominated compounds can participate in free radical reactions . In such reactions, a bromine atom is typically removed, leaving behind a radical that can engage in further reactions . This suggests that 5-Bromo[1,1’-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride might undergo similar transformations.

Biochemical Pathways

It’s known that brominated compounds can participate in various organic reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure of the compound, potentially affecting various biochemical pathways.

Result of Action

The compound’s potential participation in free radical reactions and suzuki–miyaura cross-coupling reactions suggests that it could contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds.

Propiedades

IUPAC Name |

3-(4-bromo-2-phenylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO.ClH/c17-13-6-7-16(19-14-8-9-18-11-14)15(10-13)12-4-2-1-3-5-12;/h1-7,10,14,18H,8-9,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMGRBFBDLLPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

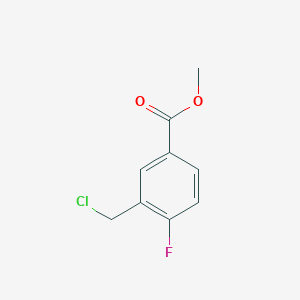

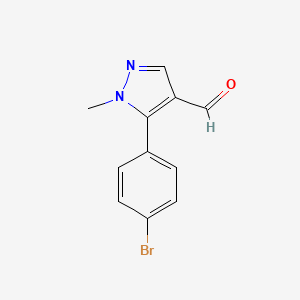

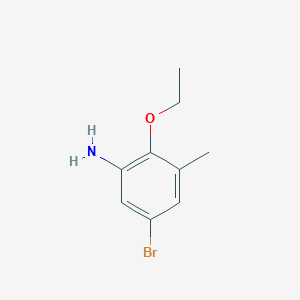

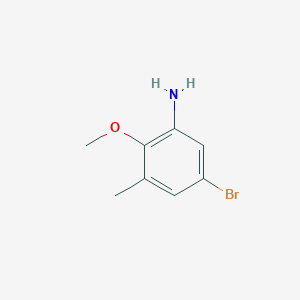

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)